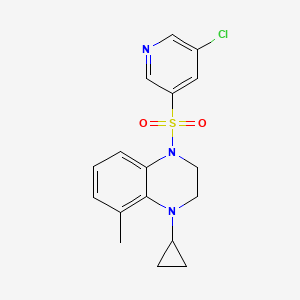
1-(5-Chloropyridin-3-yl)sulfonyl-4-cyclopropyl-5-methyl-2,3-dihydroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloropyridin-3-yl)sulfonyl-4-cyclopropyl-5-methyl-2,3-dihydroquinoxaline is a complex organic compound that features a quinoxaline core, a cyclopropyl group, and a chloropyridinyl sulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloropyridin-3-yl)sulfonyl-4-cyclopropyl-5-methyl-2,3-dihydroquinoxaline typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the quinoxaline core through a condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts. The chloropyridinyl sulfonyl moiety is then attached through a sulfonylation reaction, using reagents such as chloropyridine sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloropyridin-3-yl)sulfonyl-4-cyclopropyl-5-methyl-2,3-dihydroquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially reduced quinoxaline compounds.
Scientific Research Applications
1-(5-Chloropyridin-3-yl)sulfonyl-4-cyclopropyl-5-methyl-2,3-dihydroquinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-Chloropyridin-3-yl)sulfonyl-4-cyclopropyl-5-methyl-2,3-dihydroquinoxaline involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromopyridin-3-yl)sulfonyl-4-cyclopropyl-5-methyl-2,3-dihydroquinoxaline
- 1-(5-Fluoropyridin-3-yl)sulfonyl-4-cyclopropyl-5-methyl-2,3-dihydroquinoxaline
- 1-(5-Methylpyridin-3-yl)sulfonyl-4-cyclopropyl-5-methyl-2,3-dihydroquinoxaline
Uniqueness
1-(5-Chloropyridin-3-yl)sulfonyl-4-cyclopropyl-5-methyl-2,3-dihydroquinoxaline is unique due to the presence of the chloropyridinyl sulfonyl group, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(5-chloropyridin-3-yl)sulfonyl-4-cyclopropyl-5-methyl-2,3-dihydroquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S/c1-12-3-2-4-16-17(12)20(14-5-6-14)7-8-21(16)24(22,23)15-9-13(18)10-19-11-15/h2-4,9-11,14H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVGASSVQJHHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N(CCN2C3CC3)S(=O)(=O)C4=CC(=CN=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylsulfonyl)-1-methyl-3,5-dihydro-2H-1,4-benzodiazepine](/img/structure/B6768307.png)
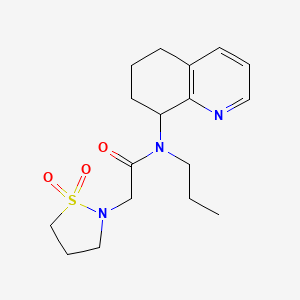
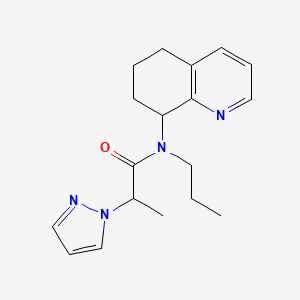
![6-(5,6,7,8-Tetrahydroquinoline-2-carbonyl)-2,5,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one](/img/structure/B6768328.png)
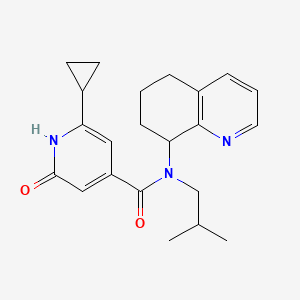
![2-oxo-N-propyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)-1H-pyrido[2,3-b][1,4]oxazine-7-carboxamide](/img/structure/B6768336.png)
![N-[(1-cyclopropylcyclobutyl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide](/img/structure/B6768353.png)
![N-(3-ethoxyspiro[3.3]heptan-1-yl)-N-methyl-1,3-benzothiazole-6-sulfonamide](/img/structure/B6768359.png)
![[4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]-[5-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B6768374.png)
![4-[(2R)-1-(3-fluoro-5-methylphenyl)sulfonylpyrrolidin-2-yl]-2-methyl-1,3-thiazole](/img/structure/B6768386.png)
![4-[(2R)-1-(5-fluoropyridin-3-yl)sulfonylpyrrolidin-2-yl]-2-methyl-1,3-thiazole](/img/structure/B6768390.png)
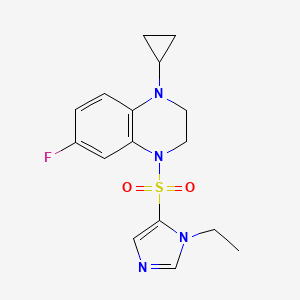
![1-Azaspiro[3.3]heptan-1-yl(cyclohepten-1-yl)methanone](/img/structure/B6768395.png)
![Cyclohepten-1-yl-(8-methyl-1,8-diazaspiro[4.5]decan-1-yl)methanone](/img/structure/B6768399.png)
